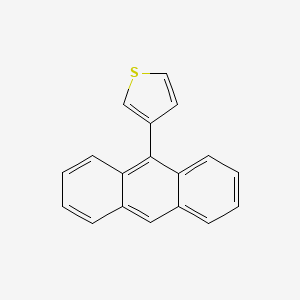

3-Anthracen-9-ylthiophene

Description

Contextualization within Conjugated Organic Systems

3-Anthracen-9-ylthiophene is a quintessential example of a π-conjugated organic system, a class of molecules characterized by alternating single and multiple bonds that facilitate the delocalization of electrons across the molecular framework. This electronic structure is the bedrock of their utility in organic electronics. The compound strategically combines two well-known building blocks: anthracene (B1667546), a polycyclic aromatic hydrocarbon renowned for its strong blue fluorescence and high charge carrier mobility, and thiophene (B33073), an electron-rich five-membered heterocycle that is a staple in the construction of conductive polymers and small molecules due to its excellent charge transport capabilities and environmental stability.

The direct linkage between the 9-position of the anthracene core and the 3-position of the thiophene ring creates a unique donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture, depending on the other substituents. This arrangement allows for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon crucial for the operation of many organic electronic devices. The electronic properties of such systems can be finely tuned by modifying the constituent aromatic units, making them highly versatile for various applications. For instance, copolymers incorporating anthracene and thiophene units have been shown to exhibit broad absorption spectra covering the entire UV-vis range, a desirable feature for organic solar cells. rsc.orgnih.gov

Rationale for Academic Investigation

The academic interest in this compound and its derivatives is driven by the quest for novel materials with superior performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The rationale for its investigation is multifaceted:

Synergistic Properties: Researchers aim to harness the synergistic effects arising from the combination of anthracene's high luminescence efficiency and thiophene's excellent charge transport characteristics. The goal is to develop materials that can efficiently emit light, transport charge, or both.

Tunable Optoelectronics: The modular nature of this compound allows for systematic modifications of its chemical structure. By introducing different functional groups to the anthracene or thiophene rings, scientists can precisely tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission wavelengths, and charge carrier mobilities. This tunability is critical for optimizing device performance.

Structure-Property Relationships: The study of this compound provides fundamental insights into the relationship between molecular structure and material properties in conjugated systems. Understanding how the linkage position, dihedral angle between the aromatic units, and substituent effects influence the photophysical and electronic properties is crucial for the rational design of next-generation organic electronic materials. For example, studies on related diarylethenes containing an anthracenyl-thienyl moiety have explored how structural changes affect photochromism and fluorescence.

Scope and Research Significance

The research significance of this compound lies in its potential to address key challenges in the field of organic electronics, such as achieving high efficiency, long operational stability, and low-cost fabrication of devices. The scope of research on this compound and its derivatives is broad and encompasses:

Synthesis and Characterization: The development of efficient and scalable synthetic routes, such as Suzuki or Stille coupling reactions, is a primary focus. Detailed characterization of the synthesized compounds using techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction is essential to confirm their structure and understand their solid-state packing, which significantly impacts charge transport.

Photophysical and Electrochemical Properties: A thorough investigation of the absorption, emission, and fluorescence quantum yields, as well as the HOMO and LUMO energy levels, is critical to assess their suitability for specific applications.

Device Fabrication and Performance: The ultimate goal is to incorporate these materials into electronic devices and evaluate their performance. For OLEDs, this involves measuring the electroluminescence spectrum, efficiency, and lifetime. For OFETs, the key metric is the charge carrier mobility. Copolymers based on anthracene and thiophene have already demonstrated promising hole mobilities of up to 0.037 cm²/V·s and have been used in organic solar cells with power conversion efficiencies of 1.7%. rsc.orgnih.gov

The exploration of this compound and its analogues contributes to the fundamental understanding of organic semiconductor physics and provides a platform for the development of innovative materials that could power the next generation of flexible displays, lighting sources, and solar cells.

Structure

3D Structure

Properties

CAS No. |

1689-08-3 |

|---|---|

Molecular Formula |

C18H12S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

3-anthracen-9-ylthiophene |

InChI |

InChI=1S/C18H12S/c1-3-7-16-13(5-1)11-14-6-2-4-8-17(14)18(16)15-9-10-19-12-15/h1-12H |

InChI Key |

YSDIVYCNDQKWPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CSC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 3-Anthracen-9-ylthiophene and its Analogues

The primary challenge in synthesizing this compound lies in the selective formation of the bond between the 9-position of the anthracene (B1667546) core and the 3-position of the thiophene (B33073) ring.

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of this compound and its analogues. These methods offer a versatile and efficient means of forming carbon-carbon bonds between aromatic systems.

The Suzuki-Miyaura coupling is a widely used method for this purpose. In a typical reaction, 9-bromoanthracene (B49045) can be reacted with a thiophene-3-boronic acid or its ester derivative in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. beilstein-journals.orgrsc.org The synthesis of 9,10-diarylanthracenes, including those with thiophene substituents, has been successfully achieved using this method. rsc.org For instance, 9,10-dibromoanthracene (B139309) can be coupled with various aryl boronic acids to yield a range of diarylanthracene derivatives. rsc.org The reaction conditions for a representative Suzuki-Miyaura coupling are detailed in the table below.

| Reactants | Catalyst/Ligand | Base | Solvent | Conditions |

| 9-Bromo-10-(naphthalen-1-yl)anthracene, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/THF/Aqueous solution | Reflux |

| 9-Bromoanthracene, Thiophene-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2 M aq) | Toluene/THF | Reflux |

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions to form anthracene-aryl bonds.

The Stille coupling provides an alternative and equally powerful route. This reaction involves the coupling of an organotin compound with an organic halide. For the synthesis of this compound, this could involve reacting 9-bromoanthracene with 3-(tributylstannyl)thiophene or, conversely, 9-(tributylstannyl)anthracene with 3-bromothiophene, catalyzed by a palladium complex. beilstein-journals.orgnih.gov The Stille reaction is noted for its tolerance to a wide variety of functional groups and has been instrumental in the synthesis of complex organic materials. researchgate.net For example, thiophene substituents have been successfully introduced onto an anthracene core using Stille cross-coupling procedures. beilstein-journals.org The general reaction scheme is presented below.

| Reactants | Catalyst/Ligand | Solvent | Conditions |

| 9-Bromoanthracene, 2-Bu₃Sn-thiophene | Pd₂(dba)₃, tri-o-tolylphosphine | THF | Reflux |

| Aryl Halide, Organostannane | Pd(0) complex | Various | Mild conditions |

This table illustrates general conditions for the Stille cross-coupling reaction.

Beyond palladium-catalyzed reactions, other classical organic synthesis methods can be envisioned for the formation of the anthracenyl-thiophene linkage. Friedel-Crafts reactions , for example, are a fundamental tool for the alkylation and acylation of aromatic rings. beilstein-journals.orgbeilstein-journals.org In principle, under Lewis acid catalysis (e.g., AlCl₃ or ZnBr₂), anthracene could be directly acylated with a thiophene-based acyl halide, followed by reduction of the ketone to form the desired C-C single bond. beilstein-journals.org Alternatively, a Friedel-Crafts alkylation could be employed, though these reactions are often prone to issues like polyalkylation and carbocation rearrangements. nih.gov

Acid-catalyzed condensation reactions represent another potential pathway. The reaction of electron-rich arenes with aldehydes or their derivatives can lead to the formation of triarylmethanes, which can subsequently cyclize to form anthracene scaffolds. beilstein-journals.org While not a direct coupling, these methods are used to construct the anthracene core itself, which could then be functionalized with a thiophene moiety.

Derivatization and Functionalization Strategies

Modification of the this compound structure is crucial for fine-tuning its electronic and optical properties for specific applications.

The electronic character of the molecule can be significantly altered by attaching electron-donating (EDGs) or electron-withdrawing groups (EWGs). nih.gov Attaching EDGs, such as alkoxy or amino groups, to the anthracene or thiophene rings generally increases the energy of the highest occupied molecular orbital (HOMO), which can be beneficial for applications requiring efficient hole transport. Conversely, introducing EWGs like cyano or nitro groups can lower the lowest unoccupied molecular orbital (LUMO) energy, a desirable feature for electron-transporting materials. rsc.orgrsc.org Studies on asymmetric anthracene derivatives have shown that the energy levels can be systematically adjusted by varying the electron-withdrawing strength of the substituents. rsc.org

For oligo- or polymeric structures derived from this compound, functionalization of side chains and end groups is a key strategy for controlling morphology and processability. nih.govnih.gov For instance, attaching flexible alkyl or alkoxy side chains to the thiophene ring can improve the solubility of the resulting polymers.

End-group functionalization of oligomers or polymers is another powerful tool. nih.govnih.govresearchgate.net This involves introducing specific chemical groups at the termini of the polymer chains. These functional end groups can be used to anchor the polymer to a surface, initiate further polymerization to create block copolymers, or to introduce specific functionalities that are incompatible with the initial polymerization conditions. For example, poly(3-hexylthiophene) has been end-functionalized with cyanoacrylic acid moieties to facilitate its binding to titanium dioxide surfaces in photovoltaic applications. nih.gov

Polymerization and Copolymerization Approaches

The presence of the thiophene ring in this compound provides a reactive site for polymerization, allowing for the creation of conjugated polymers with extended π-systems. Both homopolymerization and copolymerization strategies can be employed.

While the direct homopolymerization of some anthracenyl-thiophene monomers can be challenging, copolymerization with other electron-rich monomers is a highly effective strategy. beilstein-journals.org Electrochemical copolymerization of monomers containing anthracene and thiophene units with comonomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) has been successfully demonstrated. beilstein-journals.org For example, a copolymer of a furan-anthracene-furan structured monomer and EDOT has been synthesized, exhibiting interesting electrochromic properties. mdpi.com These copolymers often exhibit properties that are a synergistic combination of the individual monomer units, leading to materials with tunable band gaps and electrochromic behavior.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful and direct method for synthesizing conjugated polymer films on conductive substrates. This technique involves the application of an electrical potential to a solution containing the monomer, leading to its oxidation and subsequent polymerization onto the electrode surface. For thiophene and its derivatives, this process typically proceeds through the formation of radical cations.

The proposed mechanism for the electrochemical polymerization of this compound begins with the oxidation of the monomer at the anode to form a radical cation. Due to the high reactivity of the α-positions (2- and 5-positions) on the thiophene ring, these radical cations will predominantly couple via α,α'-linkages. This coupling results in the formation of a dimer, which is also electroactive and can be further oxidized. This process of oxidation and coupling continues, leading to the growth of a poly(this compound) film on the electrode. The anthracene substituent at the 3-position of the thiophene ring is expected to influence the electronic properties and morphology of the resulting polymer film.

The rate of polymerization and the quality of the resulting polymer film are influenced by several factors, including the applied potential, the concentration of the monomer, the solvent, and the supporting electrolyte. For instance, in the electrochemical polymerization of other thiophene derivatives, it has been observed that the rate of polymerization is often first order with respect to the monomer concentration. mdpi.com The choice of solvent and electrolyte, such as acetonitrile (B52724) with a salt like lithium perchlorate (B79767) (LiClO₄), is crucial for maintaining conductivity and solubility of the monomer and growing polymer chains. sigmaaldrich.com

| Parameter | Typical Range/Value for Thiophene Derivatives | Significance for this compound Polymerization |

|---|---|---|

| Oxidation Potential | +1.0 to +1.6 V (vs. Ag/AgCl) | The potential required to initiate the polymerization by forming the initial radical cation. The anthracene group may slightly alter this potential. |

| Monomer Concentration | 0.01 M to 0.1 M | Affects the rate of polymerization and the thickness of the resulting polymer film. |

| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) | Must be able to dissolve the monomer and supporting electrolyte, and be electrochemically stable within the potential window. |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP), LiClO₄ | Provides ionic conductivity to the solution, allowing current to flow and the electrochemical reaction to proceed. |

| Deposition Method | Potentiostatic (constant potential), Galvanostatic (constant current), Potentiodynamic (cyclic voltammetry) | The choice of method influences the morphology, thickness, and properties of the polymer film. |

Controlled Polymerization for Anthracene-Thiophene Containing Polymers

To achieve greater control over the molecular weight, polydispersity, and architecture of polymers, controlled/living polymerization techniques are employed. For monomers containing vinyl or other polymerizable groups, methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly effective. While direct controlled polymerization of this compound itself is not typical, these methods are highly relevant for creating well-defined block copolymers where one of the blocks is derived from an anthracene-thiophene-functionalized monomer.

For instance, a vinyl or (meth)acrylate functionality could be attached to the anthracene or thiophene moiety, creating a monomer suitable for these controlled radical polymerizations. This approach allows for the synthesis of complex architectures, such as diblock or triblock copolymers, where a poly(anthracene-thiophene) segment is combined with other polymer blocks to tailor the final material's properties.

Atom Transfer Radical Polymerization (ATRP) is a versatile method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu This controlled process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The synthesis of block copolymers containing thiophene has been successfully demonstrated using ATRP, where a thiophene-functionalized macroinitiator is used to initiate the polymerization of a second monomer. rsc.orgcmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful controlled radical polymerization technique that employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. sigmaaldrich.com RAFT is known for its tolerance to a wide variety of functional groups and solvents. The synthesis of block copolymers containing thiophene segments has been achieved through RAFT polymerization of vinylthiophene derivatives. rsc.org This method allows for the creation of well-defined block copolymers with cross-linkable poly(vinylthiophene) segments.

| Technique | Key Components | Advantages for Anthracene-Thiophene Polymers | Example Application |

|---|---|---|---|

| ATRP | Monomer, Initiator (with a halide), Catalyst (e.g., CuBr), Ligand (e.g., bipyridine) | Well-defined molecular weight and low polydispersity. Ability to create block copolymers and complex architectures. cmu.edu | Synthesis of a polystyrene-b-poly(thiophene) block copolymer using an ATRP macroinitiator. rsc.org |

| RAFT | Monomer, Initiator (e.g., AIBN), RAFT Agent (thiocarbonylthio compound) | High tolerance to functional groups and a wide range of monomers. Control over polymer end-groups. sigmaaldrich.com | Polymerization of vinylthiophene to create well-defined homopolymers and block copolymers. rsc.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 3-Anthracen-9-ylthiophene reveals characteristic signals corresponding to the protons on both the anthracene (B1667546) and thiophene (B33073) rings. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the anthracene moiety generally appear as a complex multiplet in the downfield region, typically between δ 7.40 and 8.54 ppm. researchgate.net The protons on the thiophene ring also exhibit distinct signals. For instance, in related thiophene-containing structures, these protons can appear as doublets or multiplets in the δ 7-8 ppm region. rsc.orgresearchgate.net The integration of these signals provides a ratio of the number of protons in each chemical environment, further confirming the structure.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) in CDCl₃ | Reference |

| Anthracene Protons | 7.40 - 8.54 (multiplet) | researchgate.net |

| Thiophene Protons | ~7.22 - 7.89 (multiplet) | rsc.org |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. sigmaaldrich.compaulussegroup.com

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons of the anthracene and thiophene rings typically resonate in the range of δ 125–140 ppm. rsc.orgoregonstate.edu Quaternary carbons, those not bonded to any hydrogens, often show weaker signals. oregonstate.edu The chemical shifts are influenced by the electronic environment, with carbons attached to the electronegative sulfur atom in the thiophene ring showing specific shifts. libretexts.orgdocbrown.info For instance, in unsubstituted thiophene, the carbons resonate around 125 ppm. hmdb.ca

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) in CDCl₃ | Reference |

| Anthracene Aromatic Carbons | 125 - 139 | rsc.orgnih.gov |

| Thiophene Aromatic Carbons | 125 - 139 | rsc.orgwisc.edu |

| Quaternary Carbons | Weak signals within the aromatic region | oregonstate.edu |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at δ 0.0 ppm. docbrown.info

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of this compound. This allows for the determination of its elemental formula, C₁₈H₁₂S. The exact mass of this compound is calculated to be 260.06600 Da. chemsrc.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for analyzing non-volatile and thermally labile molecules like this compound. In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. nih.gov For similar anthracene-thiophene derivatives, MALDI-TOF analysis has been successfully used to confirm the molecular weight. rsc.org The observed mass-to-charge ratio (m/z) in the MALDI-TOF spectrum would be expected to correspond to the molecular ion of this compound. researchgate.netnih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

| HRMS | Molecular Formula | C₁₈H₁₂S | chemsrc.com |

| HRMS | Exact Mass | 260.06600 Da | chemsrc.com |

| MALDI-TOF | Expected m/z | [M]⁺ ≈ 260.35 | rsc.orgchemsrc.com |

X-ray Diffraction Analysis for Solid-State Structure

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an invaluable tool for identifying functional groups and providing a "molecular fingerprint."

For this compound, the FTIR spectrum would be dominated by vibrations characteristic of its two constituent parts. The spectrum for 9,10-disubstituted anthracenes shows characteristic bands for aromatic C-H stretching above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net For the thiophene moiety, studies on 3-substituted thiophenes show key vibrations including C-H and C=C bond vibrations of the thiophene ring. researchgate.net The C-S stretching vibration in thiophene derivatives is typically observed in the 600-850 cm⁻¹ range. The table below lists expected vibrational bands based on data from related compounds.

| Wavenumber (cm⁻¹) | Assignment | Originating Moiety |

|---|---|---|

| ~3050 | Aromatic C-H Stretching | Anthracene & Thiophene |

| ~1592 | Aromatic C=C Stretching | Anthracene |

| ~1536 | C=C Ring Stretching | Thiophene |

| ~1438 | Aromatic C=C Stretching | Anthracene |

| ~850 | C-H Out-of-plane Bending | Thiophene |

| ~768 | C-H Out-of-plane Bending | Anthracene |

| ~700 | C-S Stretching | Thiophene |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and provides valuable information about the skeletal structure of conjugated molecules.

In a Raman study of this compound, one would expect to observe prominent bands corresponding to the ring vibrations of both the anthracene and thiophene units. Research on 9,10-di(thiophen-2-yl)anthracene (TAT), a very close analogue, provides an excellent model for the expected Raman spectrum. uchile.cl In TAT, strong bands associated with the anthracene ring stretching are observed around 1400 cm⁻¹, while thiophene ring vibrations also give rise to distinct signals. uchile.cl The most intense bands in the Raman spectra of twisted anthracenes are typically the C=C/C-C stretching vibrations of the aromatic groups, found above 1500 cm⁻¹. nih.gov

| Wavenumber (cm⁻¹) | Assignment (based on 9,10-di(thiophen-2-yl)anthracene uchile.cl) | Originating Moiety |

|---|---|---|

| 1568 | ν(C=C) | Thiophene |

| 1479 | ν(C=C) | Thiophene |

| 1402 | ν(C-C) | Anthracene |

| 1208 | δ(C-H) in-plane | Anthracene |

| 1051 | δ(C-H) in-plane | Thiophene |

| 753 | Ring deformation | Anthracene |

| 699 | δ(C-S) | Thiophene |

Photoelectron Spectroscopy for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

An XPS analysis of this compound would provide a survey scan to identify the constituent elements—primarily carbon and sulfur—and high-resolution scans of the C 1s and S 2p core levels. The binding energy of the S 2p electrons would confirm the presence of the thiophene ring. High-resolution S 2p spectra for thiophene typically show a doublet (S 2p₃/₂ and S 2p₁/₂) around 164 eV. researchgate.net The C 1s spectrum would be a composite of signals from the anthracene and thiophene carbons. Due to slight differences in their chemical environments, it may be possible to deconvolve this peak into components representing C-C bonds in the aromatic rings and the C-S bond of the thiophene. This powerful technique would thus offer a detailed picture of the surface chemistry and electronic structure of the molecule.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is instrumental in predicting the ground state geometry and various electronic properties.

Ground State Geometry Optimization and Electronic Properties

For a molecule like 3-Anthracen-9-ylthiophene, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized ground state geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. From this optimized structure, crucial electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential can be determined. However, specific values and detailed findings for this compound are not documented in the available literature.

Time-Dependent DFT (TD-DFT) for Excited State Predictions

To understand how this compound might interact with light, for applications in areas like organic light-emitting diodes (OLEDs) or photovoltaics, Time-Dependent DFT (TD-DFT) calculations are necessary. This method is used to predict the energies of electronic excited states, which correspond to the absorption of light. TD-DFT can provide theoretical UV-Visible absorption spectra, predicting the wavelengths at which the molecule is expected to absorb light most strongly. No specific TD-DFT studies detailing the excited state predictions for this compound could be located.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining a molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO) Characterization

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor. In conjugated systems like this compound, the HOMO is typically a π-orbital delocalized across the aromatic rings. A detailed characterization would describe the energy level of the HOMO and which parts of the molecule (the anthracene (B1667546) or thiophene (B33073) moiety) contribute most to this orbital.

Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Conversely, the LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's capacity to act as an electron acceptor. The characterization of the LUMO would involve determining its energy and its spatial distribution across the molecular structure.

HOMO-LUMO Energy Gap Determination

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter. It provides an estimate of the molecule's electronic excitation energy and is related to its chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and can be more reactive. The specific value of the HOMO-LUMO energy gap for this compound, as determined by theoretical calculations, is not available in the reviewed literature.

Analysis of Intramolecular Charge Transfer (ICT) Mechanisms

In molecules like this compound, where an electron-donating moiety (thiophene) is conjugated with an electron-accepting moiety (anthracene), photoexcitation can induce a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), typically localized on the acceptor. This creates a charge-separated excited state with a large dipole moment. researchgate.netrsc.org

The mechanism of ICT is heavily influenced by the molecule's geometry and its surrounding environment. A key model describing this process is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govrsc.org According to this model, the molecule in its locally excited (LE) state undergoes torsional motion around the single bond connecting the donor and acceptor groups. This twisting leads to a new, lower-energy excited state with a perpendicular geometry, which is the TICT state. nih.gov In this state, the electronic coupling between the donor and acceptor is minimized, leading to full charge separation.

Computational studies on similar donor-acceptor systems have shown that the formation of the reactive TICT state can compete with fluorescence from the LE state. nih.gov The stability of the ICT state and the efficiency of the charge transfer process are highly dependent on solvent polarity. In polar solvents, the large dipole moment of the charge-transfer state is stabilized, often resulting in a red-shift (bathochromic shift) of the emission spectrum. rsc.org Studies on thiophene-π-conjugated donor-acceptor molecules confirm that the large Stokes shifts and high dipole moments in the excited state are characteristic of ICT. diva-portal.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization and the stability arising from hyperconjugative interactions within a molecule. periodicodimineralogia.itresearchgate.net It provides a detailed picture of the electron density distribution in atomic and bonding orbitals. For a molecule like this compound, NBO analysis can quantify the charge transfer between the anthracene and thiophene moieties and describe the nature of the chemical bonds connecting them.

In conjugated systems, NBO analysis reveals significant delocalization of π-electrons across the molecular framework. This is observed as interactions between the filled π orbitals (donors) and the empty π* orbitals (acceptors) of adjacent bonds. The stabilization energy (E2) associated with these donor-acceptor interactions quantifies the extent of electron delocalization. researchgate.net

Studies on related anthracene derivatives, such as anthracene-9,10-dicarboxaldehyde, show that substitutions on the anthracene core significantly alter the charge distribution. nih.gov NBO analysis can identify specific intramolecular bonding and interactions, confirming charge transfer from donor to acceptor groups. periodicodimineralogia.it Similarly, NBO analysis of thiophene demonstrates strong delocalization within the aromatic ring, evidenced by the high electron density (≈1.9e) in the conjugated bonds. researchgate.net For this compound, this analysis would likely show charge transfer from the lone pair orbitals of the sulfur atom in the thiophene ring to the π* orbitals of the anthracene core, contributing to the stability of the molecule.

| Interaction Type | Donor NBO | Acceptor NBO | Typical Stabilization Energy (E2) (kcal/mol) | Significance |

|---|---|---|---|---|

| π-Conjugation | π(C=C)Thiophene | π(C=C)Anthracene | High | Indicates significant π-electron delocalization across the molecular backbone. |

| Hyperconjugation | LP(S)Thiophene | π(C=C)Anthracene | Moderate | Shows charge donation from the sulfur lone pair, enhancing ICT character. |

| π-Conjugation | π(C=C)Anthracene | π*(C=C)Thiophene | Moderate | Represents charge delocalization within the aromatic systems. |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgmdpi.com The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and analyze close intermolecular contacts. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com

For aromatic compounds like this compound, this analysis is crucial for understanding how molecules pack in the solid state. Studies on similar anthracene-thiophene derivatives have shown that molecular packing is influenced by a variety of weak intermolecular forces. rsc.org The different linking positions of the thiophene unit to the anthracene core can significantly impact these interactions and the resulting crystal structure. rsc.org

A key feature of Hirshfeld analysis is the generation of 2D fingerprint plots, which provide a quantitative summary of all intermolecular contacts. nih.govscirp.org These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions have characteristic shapes on the fingerprint plot.

For molecules containing aromatic rings and C-H bonds, common interactions include H···H, C···H/H···C, and π–π stacking. The C···H/H···C contacts often represent C-H···π interactions, where a hydrogen atom interacts with the π-electron cloud of an aromatic ring. scirp.org In the crystal structure of a related compound, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, Hirshfeld analysis revealed that H···H interactions dominate the crystal packing, but weak C—H⋯π interactions are also crucial in forming the three-dimensional network. nih.gov The percentage contribution of each type of contact can be precisely calculated, providing a quantitative understanding of the packing forces.

| Intermolecular Contact | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents van der Waals interactions between hydrogen atoms, often the most frequent contact type. mdpi.com |

| C···H / H···C | ~15-25% | Includes C-H···π interactions, crucial for the packing of aromatic systems. mdpi.com |

| S···H / H···S | ~5-10% | Interactions involving the sulfur atom of the thiophene ring. researchgate.net |

| C···C | ~3-8% | Indicative of π–π stacking interactions between aromatic rings. |

The intermolecular interactions quantified by Hirshfeld analysis are the driving forces behind supramolecular assembly. nih.gov In thiophene-based and anthracene-based systems, noncovalent interactions such as π–π stacking, C-H···π interactions, and sulfur-sulfur contacts govern the spontaneous self-organization of molecules into well-defined nanostructures like microfibers, nanowires, or 2D crystals. nih.govnih.gov

The planarity of the molecular backbone plays a significant role; more planar molecules tend to form stronger intermolecular interactions, leading to more ordered aggregates. uh.edu The tendency of thiophene to engage in π–π stacking is a major factor in its self-assembly. nih.gov In anthracene derivatives, the arrangement can lead to different types of aggregates, such as J-aggregates (side-by-side) or H-aggregates (face-to-face), which have distinct photophysical properties. rsc.org The combination of these forces dictates the final supramolecular architecture and the material's bulk properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the van der Waals surface of a molecule. wolframcloud.com It is a valuable tool for predicting a molecule's reactivity and intermolecular interaction sites. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of near-zero or intermediate potential.

For this compound, the MEP map would visualize the electronic character of the two fused aromatic systems. Based on MEP analyses of the individual components, the π-rich system of the anthracene core is expected to be a region of negative potential (red/yellow). researchgate.net The thiophene ring, particularly the sulfur atom with its lone pairs of electrons, would also contribute to the negative potential. The hydrogen atoms bonded to the aromatic rings would appear as regions of positive potential (blue), as is typical. This visualization helps confirm the donor-acceptor nature of the molecule and identifies the most likely sites for intermolecular interactions, such as hydrogen bonding or π-stacking.

Quantum Chemical Studies of Excited State Dynamics and Pathways

Understanding the fate of a molecule after it absorbs light is the focus of excited-state dynamics studies. Quantum chemical calculations are essential for mapping the potential energy surfaces of the ground and excited states and for identifying the pathways for deactivation. e-bookshelf.de For a molecule like this compound, potential deactivation pathways from the first singlet excited state (S₁) include fluorescence (radiative decay to S₀), internal conversion (non-radiative decay to S₀), and intersystem crossing to a triplet state (T₁). nih.gov

Optical and Photophysical Properties Research

Electronic Absorption Characteristics

The electronic absorption characteristics of 3-Anthracen-9-ylthiophene are primarily investigated using UV-Visible absorption spectroscopy. This technique provides insights into the electronic transitions within the molecule upon excitation by ultraviolet or visible light.

No specific experimental data for the UV-Visible absorption spectra and extinction coefficients of this compound was found in the publicly available search results. The following table provides a general representation of typical absorption maxima for related anthracene (B1667546) derivatives.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Anthracene | Cyclohexane | 356, 375 |

| 9-Bromoanthracene (B49045) | Cyclohexane | 365, 384, 405 |

| 9,10-Diphenylanthracene | Various | ~373 |

This table is illustrative and based on data for related anthracene compounds, not this compound.

The absorption maxima of this compound are significantly influenced by its molecular structure, particularly the extent of conjugation. The linkage of the thiophene (B33073) ring at the 9-position of the anthracene core extends the π-conjugated system. An increase in conjugation generally leads to a bathochromic shift, which is a shift of the absorption maximum to a longer wavelength. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation length.

Substituents on either the anthracene or thiophene rings can further modulate the absorption maxima. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, thereby affecting the energy of the electronic transitions. For instance, the introduction of substituents on the anthracene core has been shown to cause red-shifts in the excitation energies. semanticscholar.org The position of the substituent also plays a critical role in determining the magnitude of the shift. semanticscholar.org

Luminescence Properties

The luminescence properties of this compound, particularly its fluorescence, are key characteristics that determine its potential for applications in optoelectronic devices and as a fluorescent probe.

Steady-state fluorescence emission spectroscopy is used to characterize the light-emitting properties of this compound. Upon excitation at a wavelength within its absorption band, the molecule is promoted to an excited electronic state. It then relaxes to the ground state, in part by emitting a photon. The fluorescence spectrum records the intensity of the emitted light as a function of wavelength. The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as Stokes shift). The fluorescence of anthracene derivatives is known to be sensitive to their molecular structure and environment.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is a critical parameter for assessing the performance of a fluorescent molecule. For comparison, the fluorescence quantum yield of anthracene in cyclohexane is 0.36. The quantum yield of this compound would be influenced by factors such as the rigidity of the structure and the presence of any non-radiative decay pathways.

No specific experimental data for the fluorescence quantum yield of this compound was found in the publicly available search results. The following table provides quantum yield values for related compounds.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| Anthracene | Cyclohexane | 0.36 |

| Anthracene | Ethanol | 0.27 |

This table is for comparative purposes and does not represent data for this compound.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. The emission spectrum of this compound is expected to be sensitive to the polarity of the solvent. In more polar solvents, a bathochromic (red) shift of the emission maximum is often observed for molecules with a significant change in dipole moment upon excitation. Studying the solvatochromic behavior provides valuable information about the electronic nature of the excited state.

Nonlinear Optical (NLO) Behavior

The nonlinear optical (NLO) properties of anthracene derivatives are of great interest for applications in photonics and optoelectronics, including optical limiting and all-optical switching. academie-sciences.fr

While specific data for this compound is not extensively documented in publicly available research, studies on related anthracene derivatives provide insight into its potential NLO behavior. The NLO response of organic materials is influenced by factors such as the strength of donor and acceptor groups, the length of the π-conjugated system, and molecular planarity. academie-sciences.fr For instance, in some anthracene derivatives, extending the π-bridge has been shown to enhance the nonlinear absorption response. academie-sciences.fr Propellane-type molecules crystallized in a noncentrosymmetric space group have demonstrated a second-harmonic generation intensity nearly 40 times larger than that of urea, a standard reference material for second-order NLO properties. acs.org

Third-order NLO properties have been investigated for various anthracene-based chalcone (B49325) derivatives using the Z-scan technique to determine the third-order nonlinear susceptibility (χ³). mdpi.com For some novel π-conjugated copolymers containing electron-rich carbazole (B46965) and 2,5-diethynylthiophene, the off-resonance second-order hyperpolarizability (γ) per repeating unit was estimated to be 2.2 x 10⁻³¹ esu, with a nonresonant third-order susceptibility (χ⁽³⁾) approaching (8.6 ± 1.7) x 10⁻¹⁰ esu.

Reverse saturable absorption (RSA) is a nonlinear optical phenomenon where the absorption of a material increases with increasing incident light intensity. This property is crucial for optical limiting applications, which protect sensitive optical components and eyes from high-intensity laser pulses. In many organic molecules, RSA arises from a mechanism where the excited state absorption cross-section is larger than the ground state absorption cross-section.

Studies on certain anthracene derivatives have demonstrated RSA. For example, the nonlinear absorption properties of two anthracene derivatives, AN-1 and AN-2, were investigated using the femtosecond Z-scan technique. The RSA observed in these compounds was attributed to two-photon absorption-induced excited-state absorption (TPA-ESA). academie-sciences.fr It was found that the compound with better molecular planarity exhibited a superior RSA response across a wavelength range from 532 nm to 800 nm. academie-sciences.fr By extending the π-bridge, the two-photon absorption coefficient of one derivative was increased by nearly eightfold at 600 nm. academie-sciences.fr While direct RSA data for this compound is scarce, the behavior of these related compounds suggests that it likely possesses interesting RSA characteristics.

| Nonlinear Optical Property | General Findings in Related Anthracene Derivatives |

| Second-Order NLO Response | Can be significant in noncentrosymmetric crystal structures. |

| Third-Order NLO Response | Influenced by π-conjugation length and molecular planarity. |

| Reverse Saturable Absorption | Often arises from two-photon absorption-induced excited-state absorption. |

Triplet-Triplet Annihilation (TTA) Photon Upconversion Mechanisms

Triplet-triplet annihilation (TTA) is a process that converts lower-energy photons into higher-energy photons, with potential applications in solar energy harvesting and bioimaging. The mechanism involves a sensitizer molecule that absorbs a low-energy photon, undergoes intersystem crossing to a triplet state, and then transfers its energy to an annihilator molecule (in this case, an anthracene derivative). When two triplet-excited annihilator molecules interact, one is promoted to an excited singlet state, which then emits a higher-energy photon via fluorescence.

Anthracene and its derivatives are commonly used as annihilators in TTA-UC systems due to their favorable energy level alignment. The efficiency of TTA can be influenced by factors such as the intersystem crossing rate and triplet diffusion in molecular films. Studies on 9,10-disubstituted anthracenes, including those with thiophene substituents, have been conducted to understand the structure-property relationships for TTA-UC materials. tubitak.gov.tracs.org While substitutions on the anthracene core have a minor effect on the UV/Vis absorption, thiophene substituents have been observed to decrease the fluorescence quantum yield. tubitak.gov.tracs.org

In solid-state TTA-UC systems, controlling the distance and orientation between molecules is crucial. Metal-organic frameworks (MOFs) constructed from anthracene dicarboxylate derivatives have been explored for this purpose. In one study, sensitized upconversion was observed in a MOF with 9,10-anthracene dicarboxylate linkers, while MOFs with larger or smaller distances between the anthracene units did not show upconverted emission.

Electro-optical Modulations and Color Control

The electro-optical properties of materials, particularly their ability to change color under an applied voltage (electrochromism), are important for applications such as smart windows, displays, and energy storage devices. While specific research on the electro-optical modulation and color control of the discrete molecule this compound is limited, studies on polymers and copolymers incorporating both anthracene and thiophene units provide valuable insights.

Electrochemical synthesis has been used to create copolymers of anthracene and thiophene derivatives. For example, a copolymer of 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene (B145204) (EDOT) exhibited electrochromic behavior, changing from light blue in its fully reduced state to lilac in its fully oxidized state. tubitak.gov.tr This copolymer showed an optical band gap of 1.65 eV, an optical contrast of 24% at 500 nm, a high coloration efficiency of 170 cm²/C, and a fast switching time of 1.0 second. tubitak.gov.tr

Electrochemical Behavior and Polymerization Dynamics

Cyclic Voltammetry and Redox Chemistry

Cyclic voltammetry is a powerful technique to investigate the redox behavior of electroactive species like 3-anthracen-9-ylthiophene. It provides insights into the oxidation and reduction potentials, the stability of the generated radical ions, and the mechanisms of electron transfer.

Oxidation and Reduction Potentials of this compound and Analogues

While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of closely related anthracene-thiophene derivatives provides valuable insights. For instance, the introduction of thiophene (B33073) moieties at the 9 and 10 positions of the anthracene (B1667546) core is known to lower the oxidation potential due to the increased degree of conjugation. nih.gov

Studies on analogous compounds, such as those with different substitution patterns or related aromatic cores, demonstrate that the redox potentials are sensitive to the molecular structure. For example, the functionalization of the 9,10-positions of anthracene with different phenyl derivatives can lead to minor variations (±0.10 eV) in the electrochemical behavior. mdpi.com In the case of 2,2′:5′,2″-terthiophene, the introduction of a bromine substituent, an electron-withdrawing group, shifts the oxidation potential to more anodic values. mdpi.com Conversely, the strong hole-transporting nature of a carbazole (B46965) group linked to two thiophenes can lower the onset potential of oxidation compared to polythiophene. mdpi.com

The table below presents the oxidation potentials of some anthracene and thiophene derivatives, which can serve as a reference for estimating the electrochemical behavior of this compound.

| Compound/Polymer | Onset Oxidation Potential (V) | Peak Oxidation Potential (V) | Solvent/Electrolyte | Reference Electrode |

| 9,10-di(furan-2-yl)anthracene (DFA) | ~0.8 V (estimated from copolymerization data) | - | 0.1 M TBAPF₆/ACN | Ag/AgCl |

| 3,4-ethylenedioxythiophene (B145204) (EDOT) | 0.82 V | - | 0.1 M LiClO₄/ACN | Ag/AgCl |

| 2,2′:5′,2″-terthiophene | - | +1.13 V, +1.18 V | CH₂Cl₂/0.1 M TEAPF₆ | Not Specified |

| 5-Br-2,2′:5′,2″-terthiophene | - | +1.21 V | CH₂Cl₂/0.1 M TEAPF₆ | Not Specified |

| SNS-Anth | 0.91 V | - | 0.1 M LiClO₄/ACN | Ag/AgCl |

| Poly(3-octylthiophene) (POT) | ~0.6 V (main oxidation) | ~0.9 V | Not Specified | Not Specified |

Note: The data presented is for analogous compounds and not for this compound itself. The experimental conditions can significantly influence the measured potentials.

Mechanistic Studies of Electron Transfer Processes (e.g., ECEC mechanisms)

The electrochemical oxidation of aromatic compounds like this compound often proceeds through a multi-step mechanism. A common pathway is the ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism, where an initial electron transfer (E) is followed by a chemical reaction (C), which then leads to a subsequent electron transfer (E) and a final chemical step (C).

For anthracene derivatives, the initial oxidation typically forms a radical cation. This reactive species can then undergo further reactions, such as dimerization or reaction with solvent or electrolyte anions. The subsequent electrochemical steps can lead to the formation of dications. The stability of these charged species is crucial for the reversibility of the redox processes. In many thiophene-based systems, the radical-cation formation is the first step in the electropolymerization process, leading to the coupling of radical-cations and subsequent deprotonation to form oligomers and polymers. lambdaphoto.co.uk

Influence of Electrode Material on Electrochemical Response

The choice of electrode material can significantly impact the electrochemical response of organic molecules. Common electrode materials for studying organic compounds include glassy carbon, platinum, and indium tin oxide (ITO). nih.govmdpi.com The surface properties of the electrode, such as its cleanliness, roughness, and electronic structure, can affect the kinetics of electron transfer and the adsorption of reactants and products.

For instance, the electropolymerization of thiophene derivatives is often carried out on conductive substrates like ITO to allow for the in-situ characterization of the resulting polymer film's spectroelectrochemical properties. nih.gov The nature of the electrode can also influence the morphology and properties of the deposited polymer.

Electrochemical Polymerization Processes

Electrochemical polymerization is a versatile method for synthesizing conductive polymers directly onto an electrode surface. This technique allows for the control of film thickness and morphology by adjusting the electrochemical parameters.

Homopolymerization Pathways and Conditions

The homopolymerization of this compound is expected to be challenging. Research on its isomer, 2-(anthracen-9-yl)thiophene (B14760335), has shown that it is difficult to prepare its homopolymer via electrochemical methods. cgl.org.cn This difficulty can be attributed to several factors, including the steric hindrance from the bulky anthracene group, which can impede the necessary coupling reactions between radical cations. The formation of stable radical cations that are less prone to polymerization can also be a contributing factor. Studies on other anthracene derivatives, such as furan-anthracene-furan, have also reported a failure to achieve electropolymerization. nih.gov

In contrast, simpler thiophenes, such as 3-octylthiophene, can be readily electropolymerized. researchgate.net The polymerization typically proceeds through the oxidation of the monomer to a radical cation, followed by the coupling of these radicals and subsequent deprotonation to form a growing polymer chain.

Electrochemical Copolymerization with Co-monomers

While the homopolymerization of this compound may be difficult, it can likely serve as a comonomer in electrochemical copolymerization with other more readily polymerizable monomers. cgl.org.cn This approach allows for the incorporation of the desirable properties of the anthracene unit into a polymer matrix.

Successful electrochemical copolymerization generally requires that the oxidation potentials of the comonomers are relatively close. lambdaphoto.co.uk A common and effective comonomer used in conjunction with thiophene derivatives is 3,4-ethylenedioxythiophene (EDOT). nih.govlambdaphoto.co.ukbeilstein-journals.org The resulting copolymers often exhibit properties that are a combination of the individual homopolymers, and in some cases, entirely new functionalities emerge. For example, the copolymerization of an anthracene-containing thienylpyrrole derivative with EDOT resulted in a material with distinct multichromic behavior. lambdaphoto.co.uk

The properties of the resulting copolymer, such as its color and redox behavior, can be tuned by adjusting the feed ratio of the comonomers during the electrochemical synthesis. rsc.org

The following table lists some examples of copolymers synthesized electrochemically using anthracene or thiophene derivatives.

| Copolymer System | Comonomers | Resulting Polymer Properties | Reference |

| P(SNS-Anth-co-EDOT) | SNS-Anth, EDOT | Multichromic behavior (pinkish-red, orange, yellow, green, and blue) | lambdaphoto.co.uk |

| P(DFA-co-EDOT) | 9,10-di(furan-2-yl)anthracene (DFA), EDOT | Electrochromic (blue to lilac) | nih.gov |

| P(EDOT-co-Pr) | EDOT, Pyrene (B120774) | Multicolor shifts (light purple, dark blue, dark red, green, and earthy yellow) | rsc.org |

| P(An-Th-co-Th/SePh/MeTh/EDOT) | 2-(Anthracen-9-yl)thiophene (An-Th), Thiophene (Th), Selenophene (SePh), 3-Methylthiophene (MeTh), EDOT | Multicolor electrochromism | cgl.org.cn |

| P(EDOT-co-3T) | EDOT, 2,2′:3′,2″-terthiophene (3T) | Tailored redox properties and energy levels | beilstein-journals.org |

Spectroelectrochemical Analysis of Poly(this compound) and Copolymers

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to analyze the changes in optical properties of a material as a function of its electrochemical state. This is particularly useful for characterizing the electronic structure and electrochromic behavior of conductive polymers.

Determination of Semiconductor Band Gaps

The semiconductor band gap (Eg) is a fundamental property of conjugated polymers, determining their electronic and optical characteristics. It is often determined from the onset of the π-π* transition absorption peak in the UV-Vis spectrum of the neutral polymer. Since the homopolymer of this compound is difficult to obtain, research has focused on its copolymers.

The band gap of these copolymers can be tuned by selecting the appropriate comonomer. For example, a copolymer synthesized from 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene (EDOT) was found to have a band gap of 1.65 eV. nih.govtubitak.gov.tr Another study involving a copolymer of pyrene and EDOT reported band gaps in the range of 1.74–1.83 eV. mdpi.com The introduction of different alkyl chains in poly(alkyl-3,4-ethylenedioxyselenophene)s resulted in materials with a band gap as low as 1.83 eV. rsc.orgresearchgate.net These values indicate that copolymerization is an effective strategy to create materials with tailored electronic properties suitable for various optoelectronic applications.

| Copolymer System | Band Gap (eV) | Reference |

|---|---|---|

| 9,10-di(furan-2-yl)anthracene and EDOT | 1.65 | nih.govtubitak.gov.tr |

| Pyrene and EDOT | 1.74 - 1.83 | mdpi.com |

| Poly(3-methylselenophene) | 1.83 | rsc.org |

Electrochromic Switching Characteristics (Color Change, Switching Time, Stability)

Electrochromism is the phenomenon of reversible color change under an applied potential. Copolymers incorporating anthracen-yl-thiophene units exhibit interesting electrochromic properties, including multicolor transitions, fast switching times, and good stability.

Color Change: The color of the polymer film changes as it is switched between its neutral (reduced) and oxidized states. Copolymers derived from 2-(Anthracen-9-yl)thiophene can display a range of colors depending on the comonomer used and the polymerization solvent. cgl.org.cn For instance, a copolymer of 9,10-di(furan-2-yl)anthracene and EDOT appears light blue in its neutral state and changes to lilac upon oxidation. nih.govtubitak.gov.tr Another anthracene-based copolymer with EDOT, P(A-co-EDOT), is dark navy in its neutral form and becomes dark cyan when oxidized. researchgate.net The ability to tune the color palette is a significant advantage for applications in displays and smart windows. researchgate.netrsc.org

Switching Time: The switching time is the duration required for the material to change from one color state to another. Fast switching is crucial for many applications. researchgate.net Research has demonstrated rapid switching capabilities for anthracene-based copolymers. A copolymer of an anthracene derivative and EDOT exhibited a switching time of 0.7 seconds at a wavelength of 580 nm. researchgate.net Similarly, a copolymer of 9,10-di(furan-2-yl)anthracene and EDOT showed switching times of 1.0 second at 500 nm and 2.2 seconds at 800 nm. tubitak.gov.tr Micropatterning of electrochromic polymer films has also been shown to enhance coloring and bleaching speeds. mdpi.com

Stability: The long-term stability of the electrochromic material, or its ability to withstand numerous switching cycles without significant degradation of its optical properties, is essential for practical devices. Copolymers of 2-(anthracen-9-yl)thiophene have been reported to possess reasonable stability. cgl.org.cn In a specific study, a copolymer containing anthracene and EDOT units retained 89.8% of its initial electroactivity after 2000 cycles. researchgate.net Another copolymer system based on EDOT and pyrene demonstrated excellent cycling stability, maintaining 91% of its optical contrast after 10,000 seconds of switching. mdpi.com

| Copolymer System | Color Change (Neutral to Oxidized) | Switching Time (s) | Stability | Reference |

|---|---|---|---|---|

| 9,10-di(furan-2-yl)anthracene and EDOT | Light Blue to Lilac | 1.0 s (@500nm), 2.2 s (@800nm) | Not Specified | nih.govtubitak.gov.tr |

| 9,10-di(3,3-didecyl-3,4-propylenedioxythiophen-2-yl)anthracene and EDOT | Dark Navy to Dark Cyan | 0.7 s (@580nm) | Retains 89.8% activity after 2000 cycles | researchgate.net |

| 2-(Anthracen-9-yl)thiophene Copolymers | Multicolor | Reasonable | Reasonable | cgl.org.cn |

| EDOT and Pyrene | Multicolor (e.g., light purple, dark blue) | 1.54 - 2.23 s (bleaching) | Retains 91% contrast after 10,000 s | mdpi.com |

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Anthracene (B1667546) and its derivatives are foundational materials in the field of organic light-emitting diodes (OLEDs), primarily due to their high fluorescence quantum yields, thermal stability, and wide energy gaps, which are crucial for developing efficient blue emitters. researchgate.netontosight.ai The incorporation of a thiophene (B33073) substituent at the 9-position of the anthracene core, as in 3-Anthracen-9-ylthiophene, can modulate the electronic and photophysical properties of the material. Thiophene substitution has been shown to decrease the fluorescence quantum yield in some 9,10-disubstituted anthracenes from near unity to less than 10%. nih.gov This effect is a critical consideration in the design of emissive materials.

While direct reports on the use of this compound itself in OLEDs are limited, extensive research on related 9,10-disubstituted anthracene derivatives provides valuable insights. For instance, derivatives like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) and 9,10-dithienylanthracene (DTA) have demonstrated significant potential as light-emitting materials. researchgate.netresearchgate.net The performance of anthracene-based emitters is highly dependent on the nature of the substituents at the 9 and 10 positions. These substituents influence molecular packing, charge transport, and the ultimate electroluminescent performance of the device. nih.gov For example, novel fluorescent blue-emitting materials based on anthracene-fluorene hybrids have been developed for OLED applications. researchgate.net

The general strategy involves using such molecules as the emissive layer in a multilayer OLED structure. A typical device might consist of an ITO (indium tin oxide) anode, a hole-transporting layer, the anthracene-based emissive layer, an electron-transporting layer, and a metal cathode. youtube.com The efficiency of these devices is often evaluated based on parameters like luminous efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). Highly efficient devices based on naphthoanthracene derivatives have achieved luminous efficiencies of up to 9.15 cd/A. youtube.com

Table 1: Performance of Selected Anthracene Derivative-Based OLEDs

| Emitting Material | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Color |

|---|---|---|---|---|

| 4-((5,5-dimethyl-9-phenyl-5H-naphtho[3,2,1-de]anthracen-3-yl)(phenyl)amino)benzonitrile | 9.15 | 6.36 | 2.72 | Green |

This table presents data for related anthracene derivatives to illustrate the potential performance of this class of materials.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, anthracene and thiophene derivatives are extensively studied as electron-donor materials in organic photovoltaics (OPVs), particularly in bulk heterojunction (BHJ) devices. lambdaphoto.co.ukmdpi.com The photovoltaic performance of these materials is intrinsically linked to their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. lambdaphoto.co.uk The introduction of a thiophene moiety to an anthracene core can be expected to influence these energy levels and the material's light-harvesting capabilities.

While specific data for this compound in OPVs is not widely reported, research on analogous structures provides a strong basis for its potential. For example, a hyperbranched conjugated polymer incorporating both thienothiophene and anthracene units (TT-Ant) has been synthesized and investigated for its photophysical and electrochemical properties. rsc.org Such materials are designed to have broad absorption spectra to better capture solar radiation.

In the context of dye-sensitized solar cells (DSSCs), the principle relies on a dye molecule (the sensitizer) adsorbed onto a wide-bandgap semiconductor, typically TiO2. Though less common than in OPVs, anthracene-based dyes have been explored. Combining different photosensitizers, such as natural anthocyanins with ruthenium-based dyes, has been shown to improve the efficiency of quasi-solid-state DSSCs. derpharmachemica.com

The bulk heterojunction (BHJ) architecture is the most common device structure for polymer solar cells. It consists of an interpenetrating network of an electron-donor and an electron-acceptor material. Anthracene derivatives are often employed as the donor component. mdpi.com The efficiency of charge separation and transport in these blends is highly dependent on the morphology of the active layer and the electronic properties of the donor and acceptor.

A study comparing anthracene-based donor materials with olefinic versus acetylenic spacers found that the nature of the π-conjugated spacer significantly impacts the power conversion efficiency of the resulting solar cells. mdpi.com This highlights the importance of the linking group between the aromatic units. For this compound, the direct linkage between the anthracene and thiophene rings would facilitate efficient charge transfer between the two moieties. Quantum chemical investigations on new anthracene-based compounds suggest their potential as donor materials in organic solar cells due to their favorable HOMO-LUMO energy gaps. lambdaphoto.co.uk

Fluorescent Probes and Chemical Sensing (from a materials science perspective)

The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for fluorescent chemosensors. The principle of operation often relies on mechanisms like photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence intensity. nih.gov

For instance, a recently developed anthracene-based probe, (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB), demonstrates high selectivity and sensitivity for Al³⁺ ions with a very low limit of detection of 0.498 nM. nih.gov The binding of the aluminum ion restricts the PET process, leading to a significant enhancement in fluorescence. Similarly, derivatives of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole show sensitive fluorescence responses to solvent polarity, acidity, and the presence of fluoride (B91410) anions. nih.gov

While the specific application of this compound as a fluorescent probe is not extensively documented, its structure is conducive to such applications. The thiophene unit can be functionalized to introduce specific binding sites for target analytes, and the anthracene unit would serve as the fluorescent reporter. However, it is noteworthy that the introduction of an oxygen atom proximal to the 9-position of an anthracene unit has been shown to sometimes open an undesirable charge transfer channel, which can diminish the sensing performance. mdpi.com This underscores the need for careful design in the development of anthracene-based sensors.

Organic Semiconductor Development for Electronic Devices

The ability to form ordered molecular assemblies and transport charge carriers makes anthracene and thiophene derivatives key components in organic semiconductor research, particularly for organic field-effect transistors (OFETs). The charge transport properties of these materials are highly dependent on their molecular packing in the solid state. rsc.org

Theoretical studies on anthracene derivatives have been conducted to understand the relationship between chemical structure and charge transport characteristics. nih.govrsc.orgnih.gov For example, investigations into anthracene derivatives with aryl substituents at the 2,6-position have provided insights into creating thermally stable "herringbone" stacking motifs, which are beneficial for charge transport. rsc.org A computational study on 2-fluorenyl-2-anthracene (FlAnt) and 2-anthryl-2-anthracence (2A) calculated hole mobilities of 0.5 and 4.2 cm² V⁻¹ s⁻¹, respectively, indicating their suitability as hole transport materials. nih.gov

Functionalization at the 9,10-positions of anthracene has been shown to be an effective way to tune the thermal stability of the material with only minor effects on the frontier molecular orbital energy levels. mdpi.com This tunability is crucial for the development of robust and high-performance electronic devices.

Electrochromic Devices and Smart Windows

Electrochromic materials can change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and rearview mirrors. Polymers based on thiophene are among the most studied classes of electrochromic materials due to their high stability and distinct color changes. lambdaphoto.co.uk

While there are no direct reports on the electrochromic properties of poly(this compound), a study on a closely related polymer, an anthracene-containing thienylpyrrole derivative (PSNS-Anth), provides significant insights. lambdaphoto.co.uk This polymer, when electropolymerized, exhibits a color change from green to blue. lambdaphoto.co.uk A copolymer of this monomer with 3,4-ethylenedioxythiophene (B145204) (EDOT) displayed a rich multichromic behavior, with colors ranging from pinkish-red to orange, yellow, green, and blue at different potentials. lambdaphoto.co.uk

These findings suggest that a polymer of this compound would likely also exhibit electrochromic behavior, with the large anthracene substituent influencing the color, switching speed, and stability of the polymer.

Table 2: Electrochromic Properties of an Anthracene-Thiophene Containing Polymer

| Polymer | Color Change (Reduced to Oxidized) | Switching Time (s) | Coloration Efficiency (η) (cm²/C) |

|---|---|---|---|

| PSNS-Anth | Green to Blue | 1.40 | 78 |

Data from a study on an anthracene-clicked poly(thienylpyrrole) (PSNS-Anth) and its copolymer with EDOT, illustrating the potential electrochromic properties of similar structures. lambdaphoto.co.uk

Supramolecular Chemistry and Self Assembly Research

Coordination-Driven Supramolecular Architectures

Coordination-driven self-assembly is a powerful method for creating discrete, well-defined supramolecular structures. nih.gov This strategy relies on the predictable interactions between metal ions and organic ligands to form stable, organized frameworks. While specific research on 3-Anthracen-9-ylthiophene as a ligand is nascent, its structural motifs are present in well-studied systems. For instance, by functionalizing the thiophene (B33073) ring or the anthracene (B1667546) periphery with coordinating groups like pyridyl or carboxylate moieties, this compound can be transformed into a ligand.

Research on related molecules demonstrates the feasibility of this approach. Anthracene-containing phosphirane ligands have been used to create cis-bis[1-(9-anthracene)]phosphirane complexes of platinum(II), where the metal center organizes the bulky aromatic units. nih.gov In other work, tetraphenylethene derivatives equipped with pyridyl groups have been shown to self-assemble with platinum(II) linkers to form large, two-dimensional rhombic networks. nih.gov These examples establish a clear precedent for using the this compound scaffold to build novel coordination frameworks with potential applications in catalysis, sensing, and light-harvesting systems.

Table 1: Examples of Coordination-Driven Assembly with Related Scaffolds

| Ligand Type | Metal Ion | Resulting Architecture | Reference |

|---|---|---|---|

| Anthracene-phosphirane | Platinum(II) | Discrete metal-organic complex | nih.gov |

| Tetrakis(4-(pyridin-4-yl)phenyl)ethene | Platinum(II) | 2D rhombic supramolecular network | nih.gov |

Hydrogen-Bonding Directed Self-Assembly

Hydrogen bonding is a highly directional and specific interaction that is instrumental in programming the self-assembly of molecules into ordered structures. The parent this compound molecule does not possess strong hydrogen-bonding donors or acceptors, but it can be readily functionalized to incorporate them.

Studies on other thiophene and anthracene derivatives highlight the power of this approach.

Thiophene Derivatives : Research on carboxylic acid-substituted thiophenes, such as thiophene-2,5-dicarboxylic acid (TDA), shows that they can spontaneously self-organize on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) into well-defined two-dimensional assemblies stabilized by intermolecular hydrogen bonds. nih.gov In contrast, a related molecule with only one carboxylic acid group failed to form stable ordered structures, underscoring the importance of the number and placement of hydrogen-bonding sites.

Anthracene Derivatives : The introduction of amide groups to 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) dyes has been shown to be crucial for creating ordered one-dimensional stacks in solution. The interplay between π-stacking and hydrogen bonding between the amide groups drives the assembly and increases the stability of the aggregates by several orders of magnitude compared to derivatives lacking the amide function. nih.gov

By incorporating groups like amides, ureas, or carboxylic acids onto the this compound framework, researchers can direct its assembly into predictable one-, two-, or three-dimensional networks. nih.govrsc.org

π-π Stacking Interactions in Controlled Aggregation

The large, electron-rich aromatic surfaces of both the anthracene and thiophene moieties in this compound make π-π stacking a dominant force in its aggregation behavior. This non-covalent interaction is fundamental to the formation of ordered structures in the solid state and in solution.

Crystal structure analysis of related anthracene compounds reveals the prevalence of these interactions. In ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, molecules form columns wherein π-π stacking occurs between the anthracenyl units of neighboring molecules, with centroid-centroid distances measured at approximately 3.65 Å. uaeu.ac.ae Research on platinum complexes bearing anthracene-phosphirane ligands has identified both intramolecular π-stacking (with ring-to-ring separation of 3.48 Å) and intermolecular stacking (3.33 Å), demonstrating that the mode of stacking can be controlled by modifying other parts of the molecule. nih.gov The planarity of the molecular units plays a critical role; greater planarity enhances the intermolecular forces, leading to stronger aggregation. uh.edu These findings indicate that the aggregation of this compound can be precisely controlled through chemical modification, influencing the electronic and photophysical properties of the resulting materials.